Ethyl (5-cyano-2-methoxyphenyl)-acetate
Description
Ethyl (5-cyano-2-methoxyphenyl)-acetate is an aromatic ester featuring a phenyl ring substituted with a methoxy group at position 2 and a cyano group at position 5, linked to an ethyl acetate moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility. Its methoxy group contributes to solubility in organic solvents and may influence metabolic stability in drug candidates .
Properties
IUPAC Name |
ethyl 2-(5-cyano-2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)7-10-6-9(8-13)4-5-11(10)15-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGXCIIQDATECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural differences and their implications:
Physical and Chemical Properties
- Solubility: The cyano group in the target compound increases polarity, reducing solubility in non-polar solvents compared to methoxy or methyl analogs. Ethyl acetate derivatives generally exhibit moderate solubility in ethanol and dichloromethane .
- Melting Points: Cyano-substituted compounds (e.g., ’s thiazolidinone derivative) often have higher melting points than methoxy analogs due to stronger dipole interactions .
- Stability: The electron-withdrawing cyano group may accelerate ester hydrolysis under basic conditions compared to electron-donating substituents like methoxy .
Research Findings and Case Studies
- Crystallography : Ethyl 2-(5-nitro-2-hydroxyphenyl)acetate forms hydrogen-bonded chains along the b-axis, a feature likely shared with the target compound due to similar ester and polar groups .
- Biological Activity : Indole derivatives () show serotoninergic activity, whereas sulfamoyl analogs () exhibit herbicidal properties, underscoring substituent-driven diversity .
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